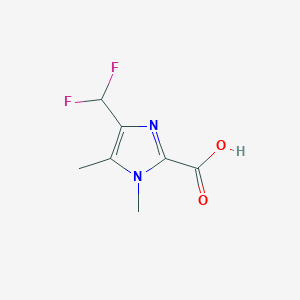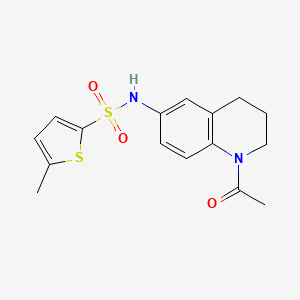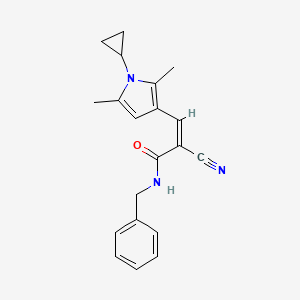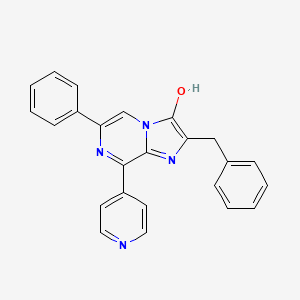![molecular formula C15H13ClN2O7 B2413046 dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338420-26-1](/img/structure/B2413046.png)
dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific isoxazole derivative would depend on its exact structure. For example, 3,5-dimethyl-4-nitroisoxazole is a white to off-white solid .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Nural et al. (2018) discusses a novel bicyclic thiohydantoin fused to pyrrolidine compound related to dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate. The synthesis and structural characterization of this compound, including NMR, FT-IR, MS, and HRMS techniques, were detailed. Additionally, this research explored the acid dissociation constants and antimicrobial activity of the compound, showing activity against various bacterial strains (Nural, Y., Gemili, M., Seferoğlu, N., Şahin, E., Ülger, M., & Sarı, H., 2018).
Antimicrobial and Anticancer Properties
- Research by Ladurée et al. (1989) focused on the synthesis and evaluation of antileukemic activity of derivatives related to dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate. This study explored the treatment of various prolines and acids with acetic anhydride and dimethyl acetylenedicarboxylate, leading to the production of derivatives that showed significant antileukemic activity (Ladurée, D., Lancelot, J., Robba, M., Chenu, E., & Mathé, G., 1989).
Cycloaddition Reactions and Biological Activity
- Zaki et al. (2016) investigated the synthesis and biological activity of derivatives including pyrrolo[3,4-d]isoxazole-4,6-diones. This research highlighted the role of 1,3-dipolar cycloaddition reactions in synthesizing these derivatives, revealing their adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial applications (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Orientations Futures
Mécanisme D'action
Mode of Action
Isoxazole derivatives are known to exhibit diverse biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes .
Result of Action
Isoxazole derivatives have been reported to exhibit cytotoxic effects .
Propriétés
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O7/c1-23-13(21)15(14(22)24-2)9-10(25-17-15)12(20)18(11(9)19)8-5-3-7(16)4-6-8/h3-6,9-10,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWMTUYBYDAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)ON1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)


![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)
![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)




![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)